molecular formula C22H24N4O4 B11027566 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11027566
M. Wt: 408.4 g/mol
InChI Key: LVGAKASQKVXUSI-UHFFFAOYSA-N
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Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a synthetic carboxamide derivative characterized by a benzimidazolylidene moiety fused with a 5-oxopyrrolidine core and a 3,4-dimethoxyphenethyl substituent. The synthesis of such compounds typically involves carbodiimide-mediated coupling reactions, as seen in analogous pathways (e.g., CDI-mediated carboxamide formation in ) .

Properties

Molecular Formula

C22H24N4O4

Molecular Weight

408.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H24N4O4/c1-29-18-8-7-14(11-19(18)30-2)9-10-26-13-15(12-20(26)27)21(28)25-22-23-16-5-3-4-6-17(16)24-22/h3-8,11,15H,9-10,12-13H2,1-2H3,(H2,23,24,25,28)

InChI Key

LVGAKASQKVXUSI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4N3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process may include:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Attachment of the pyrrolidine ring: This step involves the formation of the pyrrolidine ring through cyclization reactions.

    Introduction of the dimethoxyphenyl group: This can be done using Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction to corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Core Structural Similarities and Variations

The target compound shares a 5-oxopyrrolidine-3-carboxamide backbone with several analogs (Table 1). Key structural deviations lie in the substituents attached to the pyrrolidine nitrogen and the carboxamide-linked aromatic systems:

Compound Name Molecular Formula Key Substituents Molecular Weight
Target Compound C₂₃H₂₄N₄O₄* 3,4-Dimethoxyphenethyl, benzimidazolylidene ~436.5†
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () C₁₇H₁₈FN₃O₂S 4-Fluorophenyl, 5-isopropylthiadiazole 371.4
N-(2H-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide () C₂₁H₁₉N₃O₇ 3,4-Dimethoxyphenyl, dihydropyridazine, benzodioxole 425.4

*Calculated based on analogous structures; †Estimated.

  • Pyrrolidine vs. Pyridazine Cores : The dihydropyridazine derivative () replaces the pyrrolidone with a pyridazine ring, altering electronic properties and hydrogen-bonding capacity .

Physicochemical and Spectroscopic Analysis

NMR Profiling and Substituent Effects

highlights how NMR chemical shifts in analogous compounds (e.g., rapamycin derivatives) vary in regions corresponding to substituent positions. For the target compound:

  • Region A (positions 39–44) : The 3,4-dimethoxyphenethyl group may induce upfield/downfield shifts in adjacent protons due to electron-donating methoxy groups .
  • Region B (positions 29–36) : The benzimidazolylidene moiety could create distinct magnetic environments compared to thiadiazole or benzodioxole systems in analogs .

Lipophilicity and Solubility

The 3,4-dimethoxy substitution likely increases logP (lipophilicity) relative to fluorophenyl or pyridyl analogs (), impacting solubility. For instance, 3-ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol () has higher polarity due to the pyridyl group, whereas the target compound’s dimethoxy groups favor lipid bilayer penetration .

Biological Activity

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial and anticancer properties, as well as structure-activity relationships (SAR) that influence its efficacy.

Chemical Structure and Properties

The compound features a complex molecular structure that contributes to its biological properties. The key components include:

  • Benzimidazole moiety : Known for its diverse biological activities.
  • Pyrrolidine ring : Associated with various pharmacological effects.
  • Dimethoxyphenyl substituent : Enhances lipophilicity and potential receptor interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the benzimidazole structure exhibit varying degrees of antimicrobial activity. For instance:

  • Gram-positive bacteria : Compounds similar to the target molecule have shown effective inhibition against strains such as Staphylococcus aureus and Enterococcus faecalis .
  • Fungal pathogens : Some derivatives have been tested against drug-resistant fungi, indicating potential for development as antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines:

  • A549 Human Pulmonary Cancer Cells : The compound exhibited significant cytotoxicity, with viability reductions ranging from 21.2% to 101% depending on structural modifications .
  • Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation, which were assessed using MTT assays and compared against standard chemotherapeutics like cisplatin .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by:

  • Substituent Variations : The presence of electron-withdrawing groups (like chloro or nitro) on the phenyl ring enhances anticancer activity.
  • Pyrrolidine Modifications : Alterations in the pyrrolidine structure may impact binding affinity to biological targets.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Anticancer Efficacy in A549 Cells : A study demonstrated that a derivative with a dichloro substitution significantly reduced cell viability compared to untreated controls .
  • Antimicrobial Testing : Screening against multidrug-resistant pathogens showed that certain derivatives retained activity, making them candidates for further exploration in drug development .

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Compounds

Reaction StepSolventTemperatureCatalystYield (%)Reference
Benzimidazole ring formationDMF80°CK₂CO₃66–82
Pyrrolidine couplingDCMRTEDCI/HOBt70–85

How can the structural integrity of this compound be validated post-synthesis? (Basic)

Advanced spectroscopic and chromatographic techniques are critical:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the benzimidazolylidene group (δ 7.2–8.1 ppm for aromatic protons) and the 5-oxopyrrolidine ring (δ 2.5–3.5 ppm for methylene groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities in the benzimidazole-pyrrolidine core .

What pharmacological assays are suitable for evaluating its bioactivity? (Advanced)

In vitro and in silico methods are employed to assess interactions with biological targets:

  • Enzyme inhibition assays : Test activity against acetylcholinesterase or α-glucosidase using spectrophotometric methods (IC₅₀ values) .
  • Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity (Kᵢ values) .
  • Molecular docking : Predict binding modes with targets like kinases or GPCRs using software such as AutoDock Vina .

Q. Table 2: Example Pharmacological Data from Structural Analogs

TargetAssay TypeIC₅₀/Kᵢ (µM)Reference
α-GlucosidaseSpectrophotometric12.3 ± 1.2
AcetylcholinesteraseEllman’s method8.7 ± 0.9

How can contradictory data in biological activity studies be resolved? (Advanced)

Contradictions often arise from assay variability or off-target effects. Solutions include:

  • Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., methoxy groups on the phenyl ring) to isolate contributions to activity .
  • Dose-response curves : Ensure activity is concentration-dependent and reproducible across multiple replicates .

What strategies optimize solubility and bioavailability for in vivo studies? (Advanced)

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the carboxamide moiety to enhance membrane permeability .
  • Formulation : Use cyclodextrins or lipid-based nanoparticles to improve aqueous solubility .
  • Metabolic stability assays : Liver microsome studies identify vulnerable sites (e.g., dimethoxyphenyl group) for structural modification .

What computational methods predict its metabolic pathways? (Advanced)

  • In silico metabolism prediction : Tools like MetaSite or GLORY analyze cytochrome P450-mediated oxidation sites .
  • Molecular dynamics (MD) simulations : Model interactions with metabolic enzymes (e.g., CYP3A4) to predict metabolite formation .

How can researchers address synthetic yield discrepancies across studies? (Basic)

Yield variations often stem from impurity profiles or unoptimized conditions. Mitigation strategies:

  • Reaction monitoring : Use TLC or HPLC to track intermediate purity .
  • Catalyst screening : Test alternatives (e.g., HATU vs. EDCI for amide coupling) .
  • Scale-up protocols : Adjust stirring rates and solvent volumes for reproducibility .

What are the critical stability concerns for long-term storage? (Basic)

  • Degradation pathways : Hydrolysis of the pyrrolidone ring or oxidation of the benzimidazole group .
  • Storage conditions : Lyophilize and store at -20°C under inert gas (N₂ or Ar) to prevent moisture/oxygen exposure .

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